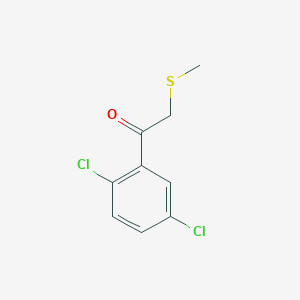

1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one

Description

1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one is a substituted acetophenone derivative featuring a 2,5-dichlorophenyl group at the carbonyl position and a methylsulfanyl (SCH₃) moiety on the adjacent carbon. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The chlorine atoms enhance lipophilicity and electron-withdrawing effects, while the sulfur-containing group may influence reactivity and biological interactions.

Properties

Molecular Formula |

C9H8Cl2OS |

|---|---|

Molecular Weight |

235.13 g/mol |

IUPAC Name |

1-(2,5-dichlorophenyl)-2-methylsulfanylethanone |

InChI |

InChI=1S/C9H8Cl2OS/c1-13-5-9(12)7-4-6(10)2-3-8(7)11/h2-4H,5H2,1H3 |

InChI Key |

UVMLGQUOUJQZPO-UHFFFAOYSA-N |

Canonical SMILES |

CSCC(=O)C1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 2,5-dichlorobenzaldehyde with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired ethanone compound.

Industrial Production Methods: In an industrial setting, the production of 1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one and its analogs.

Table 1: Comparative Analysis of Structural Features and Properties

Structural and Electronic Modifications

Halogen Substitution: The 2,5-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 2,5-difluorophenyl (BP 2874, ). 2,4-Dichlorophenyl analogs (e.g., 1-(2,4-Dichlorophenyl)-2-triazolylethanone, ) exhibit altered electronic distributions due to the asymmetric substitution pattern, which may affect receptor interactions .

Sulfur-Containing Groups: The methylsulfanyl (SCH₃) group in the target compound is less oxidized than the sulfinyl (SOCH₃) group in 1-(2-Hydroxy-5-methylphenyl)-2-(methylsulfinyl)ethanone (). Sulfinyl groups increase polarity and hydrogen-bonding capacity, favoring aqueous solubility . Thienopyrimidinylsulfanyl substituents () introduce heterocyclic complexity, enhancing interactions with enzymes like kinases or proteases .

Heterocyclic Additions :

- Piperidinyl or triazole moieties () improve pharmacokinetic profiles by modulating solubility and membrane permeability. For example, the hydroxypiperidinyl group in ZX-FH024236 () may facilitate blood-brain barrier penetration .

Biological Activity

1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a dichlorophenyl group and a methylsulfanyl group attached to an ethanone backbone, suggests various mechanisms of action that warrant further exploration.

- Molecular Formula : C10H10Cl2OS

- Molecular Weight : Approximately 233.13 g/mol

- Structural Features : The compound features a dichlorophenyl moiety that may influence its interaction with biological targets, enhancing its potential efficacy as a therapeutic agent.

Biological Activity Overview

Research indicates that 1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

The compound has been investigated for its efficacy against various microbial strains. Studies suggest that it may disrupt bacterial cell membranes or inhibit key metabolic enzymes, making it a candidate for further pharmacological studies.

- Mechanism of Action : Potential mechanisms include:

- Disruption of bacterial cell membranes.

- Inhibition of metabolic pathways through enzyme interaction.

Anticancer Properties

Preliminary research indicates that this compound may possess anticancer properties. Its structural analogs have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the antibacterial activity of 1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 4 µg/mL for S. aureus, indicating strong antibacterial properties.

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis. For instance, treatment with concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of 1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one can be influenced by structural modifications. Comparative studies with related compounds have shown that variations in the positioning of chlorine atoms or changes to the sulfanyl group can significantly affect potency.

Table 2: Comparative SAR Analysis

| Compound Name | Structural Variation | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| 1-(2,5-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one | Reference compound | 4 |

| 1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one | Chlorine at different position | 8 |

| 1-(2,5-Dichlorophenyl)-2-(ethylsulfanyl)ethan-1-one | Ethyl instead of methyl | >64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.